molecular formula C15H15ClN6 B2859303 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine CAS No. 537667-14-4

6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine

Cat. No.: B2859303
CAS No.: 537667-14-4
M. Wt: 314.78
InChI Key: QIXXACAFRCQPFS-UHFFFAOYSA-N
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Description

6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine is a chemical compound that belongs to the class of purine derivatives. This compound features a purine core structure substituted with a piperazine ring, which is further substituted with a 3-chlorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.

Properties

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6/c16-11-2-1-3-12(8-11)21-4-6-22(7-5-21)15-13-14(18-9-17-13)19-10-20-15/h1-3,8-10H,4-7H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXXACAFRCQPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324415
Record name 6-[4-(3-chlorophenyl)piperazin-1-yl]-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

537667-14-4
Record name 6-[4-(3-chlorophenyl)piperazin-1-yl]-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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